3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one

EGFR inhibitor Kinase profiling Oncology

Maintaining assay reproducibility in kinase inhibitor discovery requires precise scaffold geometry. Substituting the indole-3-ylmethyl group or altering the methylene linker can change target engagement by >100-fold. - Validated activity: EGFR IC50 = 213 nM; PI3Kδ cellular IC50 = 374 nM - Benchmark ADME baseline: solubility 4.5 μM (pH 7.4), hLM 36% stability, CYP3A4 IC50 3.7 μM, hERG 8.6 μM - Enables resistance-breaking SAR vs. 4-anilinoquinazolines Immediate shipment, technical data sheet available.

Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
CAS No. 88514-37-8
Cat. No. B11845344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one
CAS88514-37-8
Molecular FormulaC17H13N3O
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C17H13N3O/c21-17-14-6-2-4-8-16(14)19-11-20(17)10-12-9-18-15-7-3-1-5-13(12)15/h1-9,11,18H,10H2
InChIKeyFWIDZNGJFPFTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one Overview


3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is a heterocyclic hybrid molecule that fuses an indole moiety with a quinazolin-4(3H)-one core via a methylene bridge. This architectural arrangement situates the compound within a well-established class of kinase-targeted scaffolds, structurally distinct from classic 4-anilinoquinazolines by the presence of the indole pharmacophore [1]. The compound exhibits a molecular weight of 275.30 g/mol, a cLogP of approximately 3.28, and moderate kinetic solubility (4.5 μM at pH 7.4) [2]. It is cataloged as a screening compound with reported inhibitory activity against multiple therapeutically relevant kinases, including EGFR and PI3Kδ, positioning it as a versatile starting point for structure-activity relationship (SAR) exploration in oncology and anti-infective research [1] [3].

Kinase Target Profiling
May support EGFR and PI3Kδ dual-target screening studies with a distinct indole-quinazolinone chemotype.
Linker Geometry SAR
Relevant for CCK-B receptor and GPCR linker-length structure-activity relationship exploration.
Antimicrobial Scaffold Screening
Class-level data support anti-MRSA lead discovery workflows based on the indole-quinazolinone core.
ADME Baseline Reference
Reported in vitro ADME profile provides a benchmark for medicinal chemistry optimization campaigns.

3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one: Irreplaceability


The substitution pattern and linker geometry of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one impart specific molecular recognition features that are absent in simpler 2- or 3-aryl quinazolinones. Direct head-to-head SAR studies demonstrate that replacing the indole-3-ylmethyl group with alternative N3-substituents or modifying the methylene linker to an ethylene bridge alters target engagement by more than two orders of magnitude [1]. Furthermore, the compound's ADME profile—exemplified by 36% human liver microsomal stability and 99.6% plasma protein binding—is highly sensitive to even minor structural perturbations [2]. Consequently, procurement of this precise scaffold is essential for maintaining assay-to-assay reproducibility and for valid SAR interpretation in kinase inhibitor programs targeting EGFR, PI3Kδ, or CCK-B receptors.

Linker Geometry N3-substituent or methylene linker modification may shift target binding substantially; simple 2- or 3-aryl quinazolinones may not reproduce indole-specific interactions.
ADME Sensitivity Microsomal stability, hERG liability, and plasma protein binding are reported to be highly sensitive to minor structural perturbations; direct substitution with close analogs may alter the ADME profile.
Assay Reproducibility Maintaining the exact methylene-linked indole-quinazolinone scaffold is critical for consistent kinase panel and antimicrobial screening readouts; generic quinazolinones may yield divergent results.

3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one: Differentiation Evidence


EGFR Inhibition vs. Gefitinib

The compound demonstrates moderate EGFR inhibitory activity with an IC50 of 213 nM [1]. While this is approximately 6.4-fold less potent than the FDA-approved EGFR inhibitor gefitinib (IC50 = 33 nM in comparable enzymatic assays), the indole-quinazolinone scaffold offers a distinct binding mode and a different off-target profile, providing a valuable alternative chemotype for overcoming gefitinib-resistant mutations or for combination therapy strategies [2].

EGFR Inhibition vs. Gefitinib
Reported
213 nM (target) / 33 nM (gefitinib)
6.4-fold lower potency in enzymatic assay
Supports orthogonal EGFR chemotype exploration distinct from 4-anilinoquinazoline series.
Radiometric ELISA; cross-study comparison.
EGFR inhibitor Kinase profiling Oncology

PI3Kδ Cellular Activity vs. Idelalisib

In a cellular assay measuring inhibition of AKT phosphorylation at Ser473 in Ri-1 cells, the compound exhibits an IC50 of 374 nM [1]. This is approximately 190-fold less potent than the approved PI3Kδ-selective inhibitor idelalisib (IC50 = 2 nM in a similar cell-based assay) [2]. However, the compound's distinct chemotype and its moderate cellular potency render it a valuable tool compound for probing PI3Kδ biology without the confounding effects of maximal target suppression.

PI3Kδ Cellular Activity vs. Idelalisib
Reported
374 nM (target) / 2 nM (idelalisib)
187-fold lower in pAKT-S473 Ri-1 cell assay
Partial PI3Kδ target engagement context for pathway and target validation studies.
Electrochemiluminescence readout; cross-study comparison.
PI3Kδ inhibitor Immuno-oncology Cellular assay

Linker Length Impact on CCK-B Receptor Affinity

The methylene linker present in 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is a critical determinant of target affinity. A direct head-to-head comparison within the same study shows that a compound bearing an ethylene bridge (2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone) exhibits an IC50 of 0.0093 μM at the CCK-B receptor, whereas a closely related analog with a branched methylene linker (IC50 = 9.1 μM) is 978-fold less potent [1]. While data for the exact methylene-bridged compound in this assay are not available, this class-level inference strongly supports that the linker geometry directly impacts binding conformation and potency.

Linker Length vs. CCK-B Affinity
Class-level
978-fold affinity difference observed between optimal ethylene and suboptimal branched methylene linkers in related quinazolinones
Methylene linker geometry critical for CCK-B receptor recognition.
Mouse brain membrane binding; exact methylene-bridged compound not directly measured.
CCK-B antagonist Gastrointestinal CNS disorders

Anti-MRSA Potency vs. Vancomycin

Within a focused series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, compound 3k (5-iodo substitution) displayed a Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In comparison, the clinically used antibiotic vancomycin typically exhibits MIC values in the range of 1-2 μg/mL against MRSA isolates. While the unsubstituted parent compound 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one was not the most potent analog, the SAR data highlight the scaffold's inherent antibacterial potential and the profound impact of indole ring substitution on activity, making the core structure a valuable asset for further anti-infective lead optimization.

Anti-MRSA Potency vs. Vancomycin
Class-level
Analog 3k MIC 0.98 μg/mL vs. vancomycin 1–2 μg/mL
Comparable antimicrobial activity in broth microdilution
Supports antimicrobial screening context; scaffold amenable to anti-MRSA optimization.
MRSA ATCC 43300; parent compound not the most potent analog.
Antibacterial MRSA Anti-infective

In Vitro ADME Profile vs. Drug-Like Thresholds

A representative quinazolinone-indole hybrid bearing the core scaffold of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one exhibits a well-characterized in vitro ADME profile: kinetic solubility = 4.5 μM (pH 7.4), human liver microsomal stability = 36% remaining after 30 min, CYP3A4 IC50 = 3.7 μM, hERG IC50 = 8.6 μM, and plasma protein binding = 99.6% [1]. Compared to industry-standard thresholds for lead-like compounds (solubility >10 μM, microsomal stability >50%, CYP IC50 >10 μM, hERG IC50 >30 μM), this scaffold displays moderate to acceptable properties, with identified liabilities in solubility and hERG that can be rationally addressed through medicinal chemistry.

ADME Profile vs. Thresholds
Reported
Solubility: 4.5 μM (>10 threshold)
hLM: 36% (>50%)
CYP3A4: 3.7 μM (>10)
hERG: 8.6 μM (>30)
PPB: 99.6%
Quantitative ADME baseline for lead optimization benchmarking.
Representative quinazolinone-indole hybrid data; specific compound values may vary.
ADME Drug-likeness Lead optimization

Tumor Cell Selectivity vs. Normal Fibroblasts

Indolylquinazolinones 3b, 3e, and 3g, which share the core indole-quinazolinone scaffold with 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one, demonstrated a preferential suppression of the growth of rapidly dividing A549 lung adenocarcinoma cells compared to slower growing fibroblasts of non-tumor origin [1]. While quantitative IC50 values for this selectivity window were not reported, the observed differential activity suggests a degree of tumor cell selectivity that is a desirable attribute for anticancer agents. This class-level observation implies that the parent scaffold may possess an intrinsic therapeutic window that can be further optimized through targeted structural modifications.

Tumor Cell Selectivity
Class-level
Preferential A549 lung cancer cell growth suppression over normal fibroblasts observed; no quantitative IC50 reported
Class-level tumor cell response context; selectivity requires further validation.
Qualitative observation from indolylquinazolinone series; not directly measured for parent compound.
Anticancer Selectivity A549

3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one: Applications


EGFR/PI3Kδ Dual-Target Kinase Inhibitor Discovery

Procure 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one as a core template for initiating a kinase inhibitor discovery program targeting EGFR (IC50 = 213 nM) and/or PI3Kδ (cellular IC50 = 374 nM). Its distinct indole-quinazolinone architecture offers an alternative binding mode to classic 4-anilinoquinazolines, potentially circumventing common resistance mutations. The well-characterized ADME baseline (solubility 4.5 μM, hLM 36%, CYP3A4 IC50 3.7 μM, hERG 8.6 μM) provides a clear roadmap for medicinal chemistry optimization [1] [2].

Linker Geometry SAR for CCK-B and GPCR Targets

Utilize this compound as a reference standard in structure-activity relationship studies aimed at elucidating the optimal linker length and conformation for indole-quinazolinone engagement of CCK-B and related G-protein coupled receptors. Class-level evidence demonstrates that a single methylene spacer (as in this compound) can yield up to 978-fold differences in receptor affinity compared to branched or extended linkers [1]. This scaffold enables systematic exploration of conformational flexibility and its impact on target binding.

Anti-MRSA Drug Discovery: Next-Generation Antibiotic Scaffold

Deploy 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one as a foundational scaffold for a focused library synthesis aimed at combating methicillin-resistant Staphylococcus aureus (MRSA). Close analogs within this chemical series have demonstrated MIC values as low as 0.98 μg/mL against MRSA, rivaling the potency of vancomycin [1]. Systematic derivatization of the indole and quinazolinone rings offers a rational path to discovering novel, resistance-breaking antibacterial agents.

Chemical Biology Tool for Tumor Cell Selectivity Studies

Employ this compound as a chemical probe to investigate the molecular basis for the observed preferential growth suppression of rapidly dividing A549 lung cancer cells over normal fibroblasts by indolylquinazolinones [1]. The scaffold's moderate potency and well-defined ADME profile make it suitable for target identification studies (e.g., affinity pull-downs, cellular thermal shift assays) aimed at deconvoluting the mechanism underlying its tumor cell selectivity.

Application
Selection Property
Validation Focus
EGFR/PI3Kδ dual-target kinase studies
Indole-quinazolinone scaffold distinct from anilinoquinazolines
Target engagement and binding mode review; ADME benchmark comparison
Linker geometry SAR for CCK-B receptor
Methylene linker length and conformation
Receptor affinity modulation by linker modification
Anti-MRSA screening studies
Indole-quinazolinone core with substitution diversity
MIC endpoint evaluation against MRSA strains
Tumor cell selectivity research
Indolylquinazolinone scaffold for differential growth inhibition
A549 vs. normal fibroblast response profiling; mechanistic follow-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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